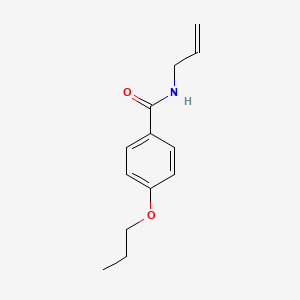
N-allyl-4-propoxybenzamide
Descripción general
Descripción
N-allyl-4-propoxybenzamide (APB) is a chemical compound that has been widely studied for its potential applications in scientific research. It belongs to the class of N-acyl benzamides and has been found to exhibit a range of biochemical and physiological effects. We will also explore future directions for research on APB.
Mecanismo De Acción
The mechanism of action of N-allyl-4-propoxybenzamide involves the inhibition of the fatty acid amide hydrolase (FAAH) enzyme. FAAH is responsible for the breakdown of endocannabinoids, which are lipid signaling molecules that play a role in pain, inflammation, and other physiological processes. By inhibiting FAAH, this compound increases the levels of endocannabinoids in the body, leading to a range of physiological effects.
Biochemical and physiological effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, making it a potential therapeutic agent for these conditions. This compound has also been found to have anti-cancer properties, with studies showing that it can inhibit the growth of cancer cells in vitro. Additionally, this compound has been studied for its potential as a therapeutic agent for neurological disorders such as Parkinson's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-allyl-4-propoxybenzamide in lab experiments is its relatively simple synthesis method. Additionally, this compound has been extensively studied, and its mechanism of action is well understood. However, there are also some limitations to using this compound in lab experiments. For example, it has been found to have low solubility in water, which can make it difficult to administer in certain experiments. Additionally, the effects of this compound can be dose-dependent, which can make it challenging to interpret results.
Direcciones Futuras
There are several future directions for research on N-allyl-4-propoxybenzamide. One area of interest is the potential use of this compound as a therapeutic agent for neurological disorders such as Parkinson's disease. Additionally, further studies are needed to explore the anti-cancer properties of this compound and its potential as a treatment for other types of cancer. Finally, there is a need for more research on the optimal dosing and administration of this compound in lab experiments to ensure accurate and reproducible results.
Conclusion:
This compound (this compound) is a chemical compound that has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. This compound has been used in studies related to pain, inflammation, and cancer, and has potential as a therapeutic agent for neurological disorders such as Parkinson's disease. While there are some limitations to using this compound in lab experiments, its relatively simple synthesis method and well-understood mechanism of action make it a promising area of research for the future.
Aplicaciones Científicas De Investigación
N-allyl-4-propoxybenzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. This compound has been used in studies related to pain, inflammation, and cancer. It has also been studied for its potential as a therapeutic agent for neurological disorders such as Parkinson's disease.
Propiedades
IUPAC Name |
N-prop-2-enyl-4-propoxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-3-9-14-13(15)11-5-7-12(8-6-11)16-10-4-2/h3,5-8H,1,4,9-10H2,2H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QQZPSMHZKLUHJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCOC1=CC=C(C=C1)C(=O)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



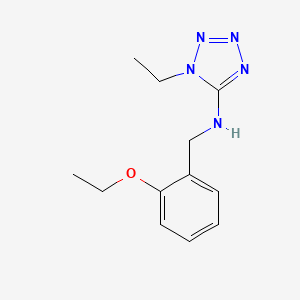
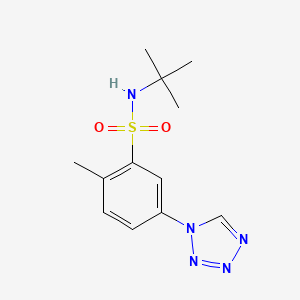
![1-[4-chloro-3-(piperidin-1-ylsulfonyl)benzoyl]azepane](/img/structure/B4421165.png)
![4-methoxy-3-{[(2-methylphenyl)amino]sulfonyl}benzoic acid](/img/structure/B4421172.png)
![N-{[5-(4-chlorophenyl)-2-furyl]methyl}-1-methyl-1H-tetrazol-5-amine](/img/structure/B4421182.png)
![N-[4-(piperidin-1-ylcarbonyl)phenyl]thiophene-2-sulfonamide](/img/structure/B4421186.png)
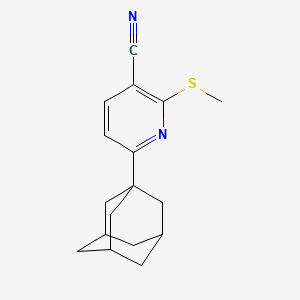
![1-ethyl-N-[(3-methyl-2-thienyl)methyl]-1H-tetrazol-5-amine](/img/structure/B4421209.png)
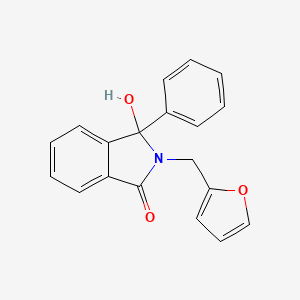
![7-(2-furyl)-2-[(2-furylmethyl)amino]-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B4421244.png)
![2-{[3-cyano-6-(4-methoxyphenyl)pyridin-2-yl]thio}-N-cyclopropylacetamide](/img/structure/B4421248.png)
![2-tert-butyl-7,8-dimethyl-4H-[1,3]thiazino[3,2-a]benzimidazol-4-ol](/img/structure/B4421255.png)
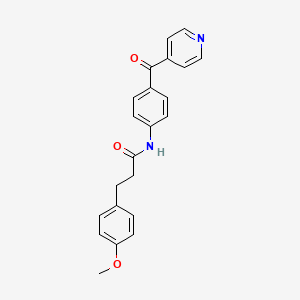
![N-[1-(1H-benzimidazol-2-yl)ethyl]benzenesulfonamide](/img/structure/B4421263.png)